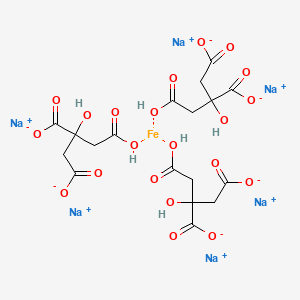

Hexasodium;2-(carboxymethyl)-2-hydroxybutanedioate;iron

説明

クエン酸第二鉄ナトリウムは、第二鉄イオン(Fe³⁺)とナトリウムイオンおよびクエン酸イオンの錯体です。リン酸塩と結合する能力と鉄サプリメントとしての役割から、様々な医療および工業用途で広く使用されています。 この化合物は、特に慢性腎臓病患者における鉄欠乏性貧血と高リン酸血症の治療において重要です .

2. 製法

合成経路と反応条件: クエン酸第二鉄ナトリウムの製造は、通常、水酸化第二鉄をクエン酸とナトリウムイオンの存在下で反応させることから始まります。このプロセスは以下のように要約できます。

水酸化第二鉄スラリーの調製: 水酸化第二鉄は、塩化第二鉄と水酸化ナトリウムを反応させることで調製されます。

クエン酸との反応: 水酸化第二鉄スラリーを次にクエン酸で処理すると、クエン酸第二鉄が生成されます。

ナトリウムイオンの添加: クエン酸第二鉄ナトリウムを生成するために、溶液にナトリウムイオンが導入されます.

工業生産方法: クエン酸第二鉄の工業生産は、同様のプロセスをより大規模に行うものです。反応条件は、最終生成物の純度と品質を確保するために注意深く制御されています。プロセスには、以下が含まれます。

反応物の混合: 大型反応器を使用して、塩化第二鉄、水酸化ナトリウム、およびクエン酸を混合します。

制御された反応: 収率と純度を最適化するために、反応は制御された温度とpH条件下で行われます。

3. 化学反応解析

反応の種類: クエン酸第二鉄は、以下を含む様々な化学反応を起こします。

酸化還元反応: 第二鉄イオン(Fe³⁺)は、特定の条件下で第二鉄イオン(Fe²⁺)に還元される可能性があります。

置換反応: クエン酸イオンは、錯体において他の配位子と置換される可能性があります。

錯体形成反応: クエン酸第二鉄は、他の金属イオンや有機分子と錯体を形成することができます.

一般的な試薬と条件:

酸化剤: 過酸化水素と過マンガン酸カリウムは、一般的に使用される酸化剤です。

還元剤: アスコルビン酸と亜ジチオン酸ナトリウムは、還元剤として使用されます。

反応条件: 反応は、通常、制御されたpHと温度の水溶液中で行われます.

主要な生成物:

水酸化第二鉄: 第二鉄イオンの還元中に生成されます。

置換されたクエン酸錯体: 他の配位子との置換反応中に生成されます.

4. 科学研究における用途

クエン酸第二鉄は、科学研究において、以下を含む幅広い用途を持っています。

化学: リン酸レベルを測定するための分析化学における試薬として使用されます。

生物学: 生物系における鉄代謝と輸送の研究で使用されます。

医学: 鉄欠乏性貧血の治療における鉄サプリメントとして、および慢性腎臓病患者のリン酸結合剤として使用されます。

特性

CAS番号 |

52031-09-1 |

|---|---|

分子式 |

C18H18FeNa6O21 |

分子量 |

764.1 g/mol |

IUPAC名 |

hexasodium;2-(carboxymethyl)-2-hydroxybutanedioate;iron |

InChI |

InChI=1S/3C6H8O7.Fe.6Na/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;;/q;;;;6*+1/p-6 |

InChIキー |

OMQVKLIJEUWDDR-UHFFFAOYSA-H |

正規SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Fe] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The preparation of ferric sodium citrate typically involves the reaction of ferric hydroxide with citric acid in the presence of sodium ions. The process can be summarized as follows:

Preparation of Ferric Hydroxide Slurry: Ferric hydroxide is prepared by reacting ferric chloride with sodium hydroxide.

Reaction with Citric Acid: The ferric hydroxide slurry is then treated with citric acid, resulting in the formation of ferric citrate.

Addition of Sodium Ions: Sodium ions are introduced to the solution to form ferric sodium citrate.

Industrial Production Methods: Industrial production of ferric sodium citrate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. The process involves:

Mixing Reactants: Large-scale reactors are used to mix ferric chloride, sodium hydroxide, and citric acid.

Controlled Reaction: The reaction is carried out under controlled temperature and pH conditions to optimize yield and purity.

Purification: The resulting ferric sodium citrate is purified through filtration and drying processes.

化学反応の分析

Types of Reactions: Ferric sodium citrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Ferric ions (Fe³⁺) can be reduced to ferrous ions (Fe²⁺) under certain conditions.

Substitution Reactions: Citrate ions can be substituted with other ligands in coordination complexes.

Complexation Reactions: Ferric sodium citrate can form complexes with other metal ions and organic molecules.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.

Reducing Agents: Ascorbic acid and sodium dithionite are used as reducing agents.

Reaction Conditions: Reactions are typically carried out in aqueous solutions at controlled pH and temperature.

Major Products:

Ferric Hydroxide: Formed during the reduction of ferric ions.

Substituted Citrate Complexes: Formed during substitution reactions with other ligands.

科学的研究の応用

Ferric sodium citrate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in analytical chemistry for the determination of phosphate levels.

Biology: Employed in studies of iron metabolism and transport in biological systems.

Medicine: Used as an iron supplement in the treatment of iron deficiency anemia and as a phosphate binder in patients with chronic kidney disease.

Industry: Utilized in water treatment processes to remove phosphates and other contaminants

作用機序

作用機序: クエン酸第二鉄は、以下のメカニズムによってその効果を発揮します。

鉄補給: 第二鉄イオンは胃腸管で吸収され、ヘモグロビンやその他の鉄含有タンパク質に組み込まれます。

分子標的と経路:

鉄吸収経路: 第二鉄イオンは、フェリレダクターゼによって第二鉄イオンに還元され、二価金属トランスポーター-1によって細胞内に輸送されます。

リン酸塩結合経路: クエン酸イオンは、リン酸イオンと錯体を形成し、腸での吸収を減少させます.

6. 類似の化合物との比較

他の類似の化合物との比較: クエン酸第二鉄は、鉄サプリメントやリン酸結合剤である他の化合物と比較されます。

クエン酸第一鉄ナトリウム: 機能は似ていますが、鉄の酸化状態が異なります(Fe²⁺ vs. Fe³⁺)。

クエン酸第二鉄アンモニウム: 別の鉄サプリメントで、用途は似ていますが、化学組成が異なります。

独自性: クエン酸第二鉄は、鉄サプリメントとリン酸結合剤の両方としての役割を果たすため、慢性腎臓病患者の鉄欠乏性貧血や高リン酸血症などの治療に特に役立ちます .

類似の化合物のリスト:

- クエン酸第一鉄ナトリウム

- クエン酸第二鉄アンモニウム

- 塩化第二鉄

類似化合物との比較

- Sodium Ferrous Citrate

- Ferric Ammonium Citrate

- Ferric Chloride

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。